molecular formula C17H15F3O B3024261 4-Tert-butyl-3',4',5'-trifluorobenzophenone CAS No. 951888-54-3

4-Tert-butyl-3',4',5'-trifluorobenzophenone

Cat. No.: B3024261
CAS No.: 951888-54-3
M. Wt: 292.29 g/mol
InChI Key: FMHSSWRKFUEMHN-UHFFFAOYSA-N
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Description

4-Tert-butyl-3’,4’,5’-trifluorobenzophenone is an organic compound with the molecular formula C17H15F3O It is a derivative of benzophenone, where the phenyl ring is substituted with a tert-butyl group and three fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-3’,4’,5’-trifluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and a substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include:

    Temperature: Typically carried out at low temperatures to control the reaction rate.

    Solvent: Commonly used solvents include dichloromethane or chloroform.

    Catalyst: Aluminum chloride is used as a catalyst to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of 4-Tert-butyl-3’,4’,5’-trifluorobenzophenone may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters are optimized to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3’,4’,5’-trifluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzophenones with different functional groups.

Scientific Research Applications

4-Tert-butyl-3’,4’,5’-trifluorobenzophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3’,4’,5’-trifluorobenzophenone involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butylbenzophenone: Lacks the fluorine atoms, resulting in different chemical properties.

    3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Contains hydroxyl and aldehyde groups, leading to different reactivity.

    1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: A more complex structure with multiple tert-butyl and hydroxyl groups.

Uniqueness

4-Tert-butyl-3’,4’,5’-trifluorobenzophenone is unique due to the presence of both tert-butyl and trifluoromethyl groups, which impart distinct electronic and steric effects. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(4-tert-butylphenyl)-(3,4,5-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O/c1-17(2,3)12-6-4-10(5-7-12)16(21)11-8-13(18)15(20)14(19)9-11/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHSSWRKFUEMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601171509
Record name Methanone, [4-(1,1-dimethylethyl)phenyl](3,4,5-trifluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601171509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-54-3
Record name Methanone, [4-(1,1-dimethylethyl)phenyl](3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, [4-(1,1-dimethylethyl)phenyl](3,4,5-trifluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601171509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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